molecular formula C9H12N2OS2 B2683875 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-23-3

3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2683875
CAS RN: 869076-23-3
M. Wt: 228.33
InChI Key: AXSRPWPZOMDKCE-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound with the molecular formula C9H12N2OS2 . It is a complex and versatile substance used in scientific research. Its unique structure enables diverse applications, including drug discovery, material science, and catalysis.


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, like 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms . The average mass of the molecule is 228.334 Da and the monoisotopic mass is 228.039108 Da .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one include a molecular formula of C9H12N2OS2, an average mass of 228.334 Da, and a monoisotopic mass of 228.039108 Da .

Scientific Research Applications

Green Synthesis Approaches

Research has focused on the synthesis of novel pyrimidine derivatives via green chemistry approaches. For example, a one-pot synthesis of pyrido[2,3-d]pyrimidines using a nanocatalyst under solvent-free conditions was reported, highlighting a method that is both environmentally friendly and efficient, with excellent yields (Moona Mohsenimehr et al., 2014) (Moona Mohsenimehr et al., 2014).

Dual Inhibitors for Cancer Therapy

Another significant application includes the development of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in cancer cell proliferation. A study synthesized classical and nonclassical analogues of a related compound, demonstrating potent inhibitory activities against human TS and DHFR, suggesting potential as antitumor agents (A. Gangjee et al., 2008) (A. Gangjee et al., 2008).

Antimicrobial Activity

Compounds with the thieno[3,2-d]pyrimidine scaffold have also been studied for their antimicrobial properties. For instance, derivatives of naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones were synthesized and shown to possess significant antimicrobial activity, opening avenues for new antibacterial and antifungal agents (K. Ravindra et al., 2008) (K. Ravindra et al., 2008).

Crystal Structure Analysis

Research has also delved into the crystal structure analysis of related pyrimidine compounds, providing insights into their molecular arrangements and potential interactions in the solid state. Such studies are crucial for understanding the physicochemical properties and designing compounds with desired characteristics (C. Glidewell et al., 2003) (C. Glidewell et al., 2003).

Antitumor Activity

Additionally, the synthesis of thieno[3,2-d]pyrimidine derivatives has been explored for their antitumor activity. Some synthesized compounds displayed potent anticancer activity, comparable to established chemotherapy drugs, against various human cancer cell lines, suggesting their potential as novel anticancer agents (H. Hafez et al., 2017) (H. Hafez et al., 2017).

properties

IUPAC Name

3-ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c1-3-11-8(12)7-6(4-5-14-7)10-9(11)13-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSRPWPZOMDKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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